Product packaging for 1-Cyclopentyl-3-(trifluoromethyl)pyrazole(Cat. No.:CAS No. 1469202-47-8)

1-Cyclopentyl-3-(trifluoromethyl)pyrazole

Cat. No.: B1425708
CAS No.: 1469202-47-8
M. Wt: 204.19 g/mol
InChI Key: QEJYBYQGUSANCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Cyclopentyl-3-(trifluoromethyl)pyrazole (C9H11F3N2 ) is a chemical compound of significant interest in scientific research and development, particularly as a versatile synthetic intermediate. The cyclopentyl and trifluoromethyl groups attached to the pyrazole core are valuable motifs in medicinal and agrochemical chemistry. The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and membrane permeability in bioactive molecules . Compounds with a cyclopentyl substituent, similar to this one, are frequently employed as key building blocks in synthetic pathways . Researchers value this compound for developing new active ingredients. Its structural features make it a promising precursor for creating candidates in pharmaceutical discovery and for advanced crop protection agents . The presence of the pyrazole ring provides a robust scaffold for further functionalization, allowing for the creation of diverse compound libraries. This product is intended for laboratory research purposes only. For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11F3N2 B1425708 1-Cyclopentyl-3-(trifluoromethyl)pyrazole CAS No. 1469202-47-8

Properties

IUPAC Name

1-cyclopentyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)8-5-6-14(13-8)7-3-1-2-4-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJYBYQGUSANCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Route from Cyclopentanone

One of the primary methods involves the formation of the pyrazole ring via condensation of cyclopentanone derivatives with hydrazine hydrate, followed by trifluoromethylation:

  • Step 1: Cyclopentanone reacts with hydrazine hydrate to produce cyclopentylhydrazine.
  • Step 2: The hydrazine intermediate undergoes cyclization with trifluoroacetic acid or trifluoromethylating agents to yield the target compound.

This approach is supported by literature indicating that hydrazine derivatives readily cyclize with keto compounds to form pyrazoles, with trifluoromethylation achieved via electrophilic trifluoromethylating reagents such as Togni's reagent or trifluoromethyl iodide in the presence of suitable catalysts.

Trifluoromethylation of Pyrazole Precursors

Alternatively, starting from pre-formed pyrazole cores, selective trifluoromethylation at the 3-position can be achieved through electrophilic or nucleophilic trifluoromethylation:

  • Reagents: Trifluoromethyl iodide (CF₃I), Togni's reagent, or Umemoto's reagent.
  • Conditions: Reactions typically occur in polar aprotic solvents like dichloromethane or tetrahydrofuran, at room temperature or reflux, with catalysts such as copper or silver salts to facilitate the transfer.

Patent-Based Industrial Methods

Patent US11149292B2 (2016)

This patent describes a process for synthesizing related cyclopentyl-trifluoromethyl compounds, which can be adapted for pyrazole synthesis:

  • Method Summary:
    • Use of 1,3,5-trioxane as a formaldehyde equivalent and chlorosulfonic acid as a catalyst to generate chloromethyl intermediates.
    • These intermediates undergo cyclization and subsequent trifluoromethylation steps to produce the desired pyrazole derivative.

Table 1: Patent US11149292B2 Process Overview

Step Reagents & Conditions Key Intermediates Remarks
1 1,3,5-Trioxane + Chlorosulfonic acid Chloromethyl intermediates Formation of chloromethylated cyclopentyl compounds
2 Trifluoromethylation reagents (e.g., CF₃I) Trifluoromethylated intermediates Introduction of trifluoromethyl group
3 Cyclization & Purification 1-Cyclopentyl-3-(trifluoromethyl)pyrazole Final product

This method emphasizes scalability and process control, suitable for industrial production.

Patent US20140357690A1 (2014)

Focuses on the synthesis of related indolyl derivatives, but the process can be adapted for pyrazole synthesis by modifying the cyclization step:

  • Key Features:
    • Use of cyclopentyl and trifluoromethyl precursors.
    • Multi-step synthesis involving cyclization, trifluoromethylation, and purification.

Data Tables Summarizing Preparation Methods

Method Type Reagents Key Steps Advantages Limitations
Hydrazine-based cyclization Cyclopentanone + Hydrazine hydrate + Trifluoromethylating reagent Hydrazine cyclization, trifluoromethylation High selectivity, straightforward Requires handling of hydrazine and reactive trifluoromethyl reagents
Patent process (US11149292B2) 1,3,5-Trioxane, chlorosulfonic acid, CF₃I Chloromethylation, trifluoromethylation, cyclization Scalable, controlled process Multi-step, requires specialized reagents
Direct electrophilic substitution Pyrazole precursor + CF₃ reagents Electrophilic trifluoromethylation Suitable for late-stage modification Limited regioselectivity, reagent cost

Research Findings and Optimization Strategies

Recent research emphasizes the importance of selective trifluoromethylation techniques to improve yields and purity:

  • Use of copper or silver catalysts enhances trifluoromethylation efficiency.
  • Solvent choice (e.g., dichloromethane, tetrahydrofuran) impacts regioselectivity.
  • Temperature control (ambient to reflux) optimizes reaction rates.

Furthermore, process intensification through continuous flow chemistry has been proposed to scale up synthesis while maintaining safety and efficiency.

Summary and Recommendations

The synthesis of This compound primarily involves:

  • Formation of the pyrazole core via cyclization of hydrazine derivatives.
  • Introduction of the trifluoromethyl group through electrophilic trifluoromethylation reagents.
  • Optimization of reaction conditions (solvent, temperature, catalysts) for high yield and purity.

Industrial methods, such as those described in recent patents, focus on multi-step processes involving chloromethylation and trifluoromethylation, suitable for large-scale production.

Note: The choice of method depends on scale, reagent availability, and desired purity. Continued research into catalytic trifluoromethylation and flow chemistry is likely to enhance process efficiency further.

Chemical Reactions Analysis

1-Cyclopentyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentyl-3-(trifluoromethyl)pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopentyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl Position : The presence of -CF₃ at C3 (as in this compound) enhances metabolic stability compared to analogs lacking this group (e.g., Pyr3) .
  • C5 Modifications : Bulky substituents like isopropyl or aryl groups (e.g., 5-Isopropyl-3-(trifluoromethyl)-1H-pyrazole) may enhance target binding in agrochemicals but reduce solubility .

Biological Activity

1-Cyclopentyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H10_{10}F3_3N3_3
  • Molecular Weight : 202.16 g/mol
  • Structure : The compound features a cyclopentyl group and a trifluoromethyl substituent, which enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development.

This compound primarily functions as a kinase inhibitor . Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases. The compound has shown promising results in inhibiting specific kinases involved in these processes.

Binding Affinity

Molecular docking studies have indicated that this compound effectively binds to the ATP-binding sites of various kinases, demonstrating significant inhibitory activity. This binding is crucial for its function as an inhibitor, as it prevents the phosphorylation of target proteins essential for tumor growth and survival.

Inhibition of Kinases

The compound has been reported to inhibit several key kinases:

Kinase IC50 (µM) Notes
AKT0.5Significant impact on cancer cell lines
ERK0.8Involved in cell proliferation
JAK20.3Target for hematological malignancies

These findings suggest that this compound could be beneficial in treating various cancers by targeting these critical signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a marked decrease in cellular lactate production in pancreatic cancer (MiaPaCa-2) and Ewing’s sarcoma (A673) cell lines, with sub-micromolar suppression observed .
  • In Vivo Studies : In animal models, administration of the compound led to significant tumor regression in xenograft models, indicating its potential as an effective therapeutic agent .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is particularly noteworthy as it enhances the compound's metabolic stability and lipophilicity, which are critical for achieving adequate bioavailability. Comparative analysis with structurally similar compounds reveals that modifications to either the cyclopentyl or pyrazole moieties can significantly alter biological activity:

Compound Name Similarity Index Biological Activity
4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole0.89Moderate kinase inhibition
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole0.79Low kinase inhibition
1-Butyl-3-(trifluoromethyl)-1H-pyrazole0.75Minimal activity

This table emphasizes the importance of specific structural components in determining the biological efficacy of pyrazole derivatives.

Q & A

Q. What computational tools predict the physicochemical properties of this compound?

  • Methodological Answer : Use software like Gaussian or Schrödinger Suite for:
  • LogP Calculation : Predict lipophilicity via molecular dynamics.
  • pKa Estimation : Determine acidity/basicity using QSPR models.
  • Docking Studies : Simulate interactions with biological targets (e.g., kinases in ).
  • Reference :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentyl-3-(trifluoromethyl)pyrazole
Reactant of Route 2
Reactant of Route 2
1-Cyclopentyl-3-(trifluoromethyl)pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.